Urotensin II (114-124), human TFA, is a biologically active peptide derived from the urotensin II sequence, which is a potent vasoconstrictor originally discovered in fish. This compound plays significant roles in cardiovascular physiology and has been implicated in various pathophysiological conditions. The peptide is classified as a neuropeptide and belongs to the family of G protein-coupled receptor ligands, interacting primarily with the urotensin II receptor.
Urotensin II was first isolated from the urophysis of teleost fish and has since been identified in various mammals, including humans. The human variant of this peptide consists of 11 amino acids and is recognized for its high potency as a vasoconstrictor, surpassing that of other known vasoactive substances such as angiotensin II.
Urotensin II is classified under the following categories:
The synthesis of Urotensin II (114-124), human TFA, typically involves solid-phase peptide synthesis techniques. The automated synthesizers are employed to facilitate the sequential addition of amino acids to form the peptide chain.
The molecular structure of Urotensin II (114-124) features a cyclic arrangement stabilized by disulfide bridges between cysteine residues. This cyclic structure is essential for its biological activity and interaction with its receptor.
Urotensin II undergoes various biochemical reactions upon binding to its receptor. These include:
The interactions with G protein-coupled receptors involve conformational changes that facilitate downstream signaling cascades, impacting vascular tone and cell proliferation.
The mechanism by which Urotensin II exerts its effects involves binding to the urotensin II receptor, leading to:
Studies have shown that Urotensin II can induce significant cellular responses at nanomolar concentrations, highlighting its potency as a physiological regulator.
Urotensin II (114-124), human TFA has several applications in scientific research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3